

3-Hydroxy desloratadine-d4 CAS number and molecular weight

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Compound of Interest

Compound Name: 3-Hydroxy desloratadine-d4

Cat. No.: B10795763

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In-Depth Technical Guide: 3-Hydroxy Desloratadine-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on **3-Hydroxy desloratadine-d4**, a key analytical standard in pharmaceutical research and development. It covers its chemical properties, role in bioanalytical methods, and relevant experimental protocols.

Core Compound Identification

3-Hydroxy desloratadine-d4 is the deuterium-labeled form of 3-Hydroxy desloratadine, the primary active metabolite of the second-generation antihistamine, Desloratadine. Due to its isotopic labeling, it serves as an ideal internal standard for quantitative bioanalysis by mass spectrometry, ensuring accuracy and precision in pharmacokinetic and bioequivalence studies.

A summary of its key chemical identifiers is presented below.



Parameter	Value	Reference
CAS Number	1246819-99-7	[1][2][3][4][5][6]
Molecular Formula	C19H15D4CIN2O	[1][2][4]
Molecular Weight	330.84 g/mol	[1][3][4]
Synonyms	8-Chloro-6,11-dihydro-11-(4-piperidinylidene)-5H-benzo[5] [6]cyclohepta[1,2-b]pyridin-3-ol-d4, Sch 45581-d4	[1][2]

Metabolic Pathway of Loratadine

Desloratadine is the active metabolite of Loratadine, and it is further metabolized to 3-Hydroxy desloratadine. This metabolic cascade is a critical aspect of the pharmacokinetics of these antihistamines.



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Metabolic conversion of Loratadine to 3-Hydroxy desloratadine.

Pharmacokinetic Profile of Desloratadine and 3-Hydroxy Desloratadine

The pharmacokinetic properties of Desloratadine and its metabolite, 3-Hydroxy desloratadine, have been well-characterized in healthy adults. A summary of key parameters following a 5 mg oral dose of Desloratadine is provided below.



Parameter	Desloratadine	3-Hydroxy Desloratadine	Reference
Tmax (hours)	3.17	4.76	[7][8]
Cmax (μg/L)	3.98	1.99	[7][8]
AUC (0-24h) (μg/L*h)	56.9	32.3	[7][8]
Half-life (t½) (hours)	26.8	36	[7][8]
Protein Binding	82% - 87%	85% - 89%	[9]

Experimental Protocols: Bioanalytical Quantification

3-Hydroxy desloratadine-d4 is crucial for the accurate quantification of 3-Hydroxy desloratadine in biological matrices. Below are representative experimental protocols for LC-MS/MS analysis in human plasma.

Sample Preparation: Solid-Phase Extraction (SPE)

- Precondition a 15 mg SPEC SCX solid-phase extraction plate with 400 μ L of methanol, followed by 400 μ L of 2% formic acid.[1]
- Dilute a 250 μL plasma sample with 500 μL of 2% formic acid solution.[1]
- Apply the diluted sample to the preconditioned SPE plate under a vacuum of approximately
 5 in. Hg.[1]
- Wash the plate sequentially with 400 μ L of 2% formic acid solution, followed by 400 μ L of 2% formic acid in a 70:30 (v/v) acetonitrile:methanol solution.[1]
- Elute the analyte and internal standard using two 200 μL aliquots of 4% ammonium hydroxide in a 45:45:10 (v/v/v) methanol:acetonitrile:water solution.[1]
- Dry the eluent under a stream of nitrogen.[1]
- Reconstitute the dried residue in 150 μL of the mobile phase for LC-MS/MS analysis.[1]

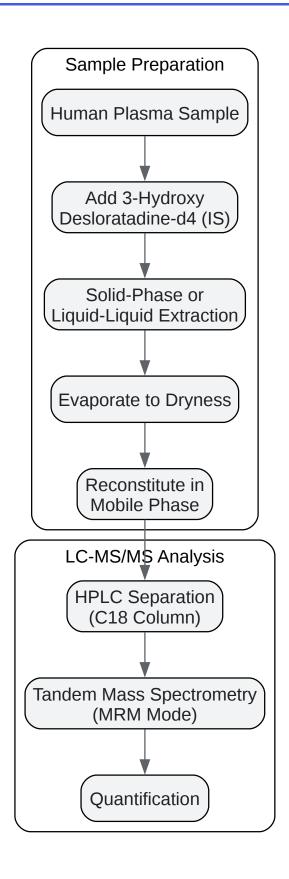




Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

The following is a generalized workflow for the analysis of plasma samples.





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General workflow for bioanalytical quantification.



Chromatographic and Mass Spectrometric Conditions:

Parameter	Condition	Reference
HPLC Column	C18, 2 x 50 mm	[1]
Mobile Phase A	10 mM ammonium formate in methanol with 0.2% formic acid	[1]
Mobile Phase B	10 mM ammonium formate in water with 0.2% formic acid	[1]
Flow Rate	250 μL/min (gradient elution)	[1]
Ionization Mode	Positive Ion Electrospray (ESI+)	[1]
Detection Mode	Multiple Reaction Monitoring (MRM)	[1]
MRM Transition (3-Hydroxy desloratadine)	m/z 327.2 → m/z 275.1	[1]
MRM Transition (3-Hydroxy desloratadine-d4)	m/z 331.10 → m/z 279.10	[5]

Synthesis Overview

While **3-Hydroxy desloratadine-d4** is typically acquired from specialized chemical suppliers, its non-labeled counterpart, 3-Hydroxy desloratadine, has been synthesized in a multi-step process. The synthesis confirms the structure of this major metabolite of Loratadine. One reported synthesis starts from 3-methyl pyridine and involves twelve steps to yield the final product.[10] The deuterated version would be prepared using an appropriately labeled precursor during the synthesis.

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